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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational T-cell engaging bispecific

antibody, A-319, with the established therapy, blinatumomab. Both biologics target CD19 on B-

cells and CD3 on T-cells to orchestrate a targeted anti-tumor response. This analysis is based

on publicly available preclinical and clinical trial data to support independent validation of A-

319's research findings.

Performance Comparison
The following tables summarize the available clinical trial data for A-319 and its primary

competitor, blinatumomab, in B-cell malignancies and Systemic Lupus Erythematosus (SLE). It

is important to note that these data are from separate studies and not from head-to-head trials.

Table 1: A-319 in Relapsed or Refractory B-Cell Non-
Hodgkin Lymphoma (B-NHL) - Phase I
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Endpoint Result

Overall Response Rate (ORR)

In a cohort at the 1.2 ug/kg/day dose level,

responses included one patient with complete

remission (CR) and one with partial remission

(PR). Across all dose levels, preliminary

responses showed 1 CR, 3 PR, and 7 with

stable disease (SD) after one treatment cycle.[1]

Safety and Tolerability

A-319 was generally well-tolerated.[1] The most

common treatment-related adverse events

(TRAEs) were cytokine release syndrome

(CRS) (23.8%, all Grade I-II) and fever (66.7%).

[1] Immune effector cell-associated neurotoxicity

syndrome (ICANS) was observed in six patients

(Grade I-II) and two patients (Grade III).[1] No

dose-limiting toxicities (DLTs) were reported.[1]

Pharmacokinetics (PK)
A-319 exhibited linear PK properties with an

estimated half-life (T1/2) of 6-10 hours.[1]

Table 2: Blinatumomab in Relapsed or Refractory B-Cell
Precursor Acute Lymphoblastic Leukemia (ALL) - Phase
III (TOWER Study)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567506?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Result

Median Overall Survival (OS)

7.7 months for the blinatumomab group versus

4.0 months for the standard-of-care

chemotherapy group.[2]

Remission Rate (within 12 weeks)

Complete remission with full hematologic

recovery was 34% for blinatumomab versus

16% for chemotherapy.[2]

Event-Free Survival (EFS) at 6 months
31% for blinatumomab versus 12% for

chemotherapy.[2]

Adverse Events (Grade 3 or higher)
Reported in 87% of patients in the

blinatumomab group.[2]

Table 3: A-319 in Active/Refractory Systemic Lupus
Erythematosus (SLE) - Phase I (Preliminary Data)

Endpoint Result

Efficacy

Improvements in SLEDAI-2K scores were

observed in the first three patients, with

reductions from 12 to 4 at week 8, 8 to 0 at

week 2, and 16 to 4 at week 2, respectively.[3]

[4]

Safety

The treatment was well-tolerated with no

evidence of CRS or ICANS.[3] All participants

experienced low-grade fevers.[3]

Biomarkers
Rapid B-cell depletion and reduction in

autoantibody levels were observed.[4]

Experimental Protocols
A-319 Phase I Study in Relapsed or Refractory B-NHL
(NCT04056975)
This was a multi-center, open-label, dose-escalation Phase I clinical study.[1]
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Primary Objectives: To determine the dose-limiting toxicity (DLT) and maximum tolerated

dose (MTD) of A-319.[1]

Secondary Objectives: To evaluate the pharmacokinetics (PK) and efficacy.[1]

Dosing Regimen:

Priming Doses (Week 1): 0.05 ug/kg/day administered three times a week via 24-hour IV

infusion.[1]

Treatment Doses (from Week 2): Dose escalation from 0.05 to 2.4 ug/kg/day, administered

three times a week via 6-hour IV infusion.[1]

Patient Population: Patients with relapsed or refractory CD19+ B-cell Non-Hodgkin

Lymphoma.[1]

A-319 Phase I Study in Active/Refractory SLE
(NCT06400537)
This is an ongoing multi-center, open-label, dose-escalation Phase I clinical study.[5]

Purpose: To investigate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics

(PD), immunogenicity, and preliminary efficacy of A-319.[5]

Dosing Regimen:

Week 1: 0.05μg/kg/day on days 1, 3, and 5 by 24-hour IV infusion.[4]

Weeks 2-4: 0.3μg/kg/day on days 1, 3, and 5 by 6-hour IV infusion.[4]

Patient Population: Patients with moderate to severe refractory SLE.[4]

Visualizations
Signaling Pathway of CD19/CD3 Bispecific Antibodies
The following diagram illustrates the mechanism of action for CD19/CD3 bispecific antibodies

like A-319 and blinatumomab.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://ashpublications.org/blood/article/142/Supplement%201/6158/505985/Safety-and-Efficacy-of-a-319-a-CD3xCD19-T-cell
https://clinicaltrials.gov/study/NCT06400537
https://clinicaltrials.gov/study/NCT06400537
https://acrabstracts.org/abstract/a-319-a-cd3-x-cd19-t-cell-engager-tce-for-the-treatment-of-severe-refractory-sle-early-evidence-of-rapid-reset-of-disease-specific-autoimmunity/
https://acrabstracts.org/abstract/a-319-a-cd3-x-cd19-t-cell-engager-tce-for-the-treatment-of-severe-refractory-sle-early-evidence-of-rapid-reset-of-disease-specific-autoimmunity/
https://acrabstracts.org/abstract/a-319-a-cd3-x-cd19-t-cell-engager-tce-for-the-treatment-of-severe-refractory-sle-early-evidence-of-rapid-reset-of-disease-specific-autoimmunity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567506?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Recruitment
(Relapsed/Refractory Disease)

Cohort 1
(Dose Level 1)

DLT Observation Period

No DLTs

Safe

DLTs Observed

Unsafe

Cohort 2
(Dose Level 2)

Escalate Dose

MTD Determined / RP2D Selected

Stop Escalation

DLT Observation Period

Safe

Continue Escalation

DLTs Observed

Dose Expansion Cohort

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15567506/docs?utm_src=pdf-body-img#independent-validation-of-a-319-a-comparative-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567506?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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